Cas no 200876-82-0 (2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate)

2,2,2-Trifluoroethyl 2,5-dimethoxyphenylcarbamate is a fluorinated carbamate derivative with potential applications in medicinal chemistry and agrochemical research. The presence of the trifluoroethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability and membrane permeability. The 2,5-dimethoxyphenyl moiety contributes to its structural diversity, making it a valuable intermediate for synthesizing biologically active compounds. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its carbamate functionality, which can interact with target proteins. Its well-defined chemical structure allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled reactions, it offers researchers a versatile building block for specialized synthetic pathways.
2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate structure
200876-82-0 structure
Product name:2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate
CAS No:200876-82-0
MF:C11H12F3NO4
MW:279.212493896484
CID:3061842
PubChem ID:312056

2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate
    • EN300-88266
    • 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
    • NSC-220135
    • NSC220135
    • AKOS009101904
    • 2,2,2-trifluoroethylN-(2,5-dimethoxyphenyl)carbamate
    • CS-0347668
    • 200876-82-0
    • 2,2,2-Trifluoroethyl (2,5-dimethoxyphenyl)carbamate
    • Inchi: InChI=1S/C11H12F3NO4/c1-17-7-3-4-9(18-2)8(5-7)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
    • InChI Key: DICZYURONFMTTH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 279.07184235Da
  • Monoisotopic Mass: 279.07184235Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.8Ų
  • XLogP3: 2.8

2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-88266-1.0g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
1.0g
$727.0 2023-02-11
Enamine
EN300-88266-0.5g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
0.5g
$699.0 2023-02-11
Enamine
EN300-88266-10.0g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
10.0g
$3130.0 2023-02-11
Enamine
EN300-88266-0.1g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
0.1g
$640.0 2023-02-11
Enamine
EN300-88266-2.5g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
2.5g
$1428.0 2023-02-11
Enamine
EN300-88266-0.05g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
0.05g
$612.0 2023-02-11
Enamine
EN300-88266-0.25g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
0.25g
$670.0 2023-02-11
Enamine
EN300-88266-5.0g
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
200876-82-0
5.0g
$2110.0 2023-02-11

Additional information on 2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate

Introduction to 2,2,2-Trifluoroethyl 2,5-Dimethoxyphenylcarbamate (CAS No. 200876-82-0)

The compound 2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate (CAS No. 200876-82-0) is a chemically synthesized material with a unique structure that combines a trifluoroethyl group and a dimethoxyphenyl group. This compound is widely recognized in the chemical and pharmaceutical industries for its potential applications in drug development and agrochemicals. The trifluoroethyl group contributes to the compound's stability and lipophilicity, while the dimethoxyphenyl group enhances its bioavailability and selectivity.

Recent studies have highlighted the importance of carbamate derivatives in modern medicinal chemistry. The combination of a trifluoroethyl group with a dimethoxyphenyl group in this compound has shown promising results in preclinical trials, particularly in the context of targeted drug delivery and enzyme inhibition. Researchers have explored its potential as a precursor for more complex molecules, leveraging its structural versatility to design novel therapeutic agents.

The synthesis of 2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate involves a multi-step process that includes nucleophilic substitution and carbamate formation. The use of advanced catalytic systems has significantly improved the yield and purity of the compound. This has made it possible to scale up production for industrial applications while maintaining high standards of quality control.

In terms of applications, this compound has been extensively studied for its role in pesticide development. Its ability to inhibit key enzymes involved in insect metabolism makes it a valuable candidate for creating eco-friendly pest control solutions. Additionally, recent research has focused on its potential as an antimicrobial agent, particularly against resistant bacterial strains.

The toxicological profile of CAS No. 200876-82-0 has been thoroughly investigated to ensure its safety for human use and environmental compatibility. Studies conducted under regulatory guidelines have demonstrated that the compound exhibits low acute toxicity and minimal bioaccumulation potential. These findings are crucial for its consideration in agricultural and pharmaceutical sectors.

One of the most exciting developments related to this compound is its integration into precision medicine frameworks. By modifying the substituents on the phenyl ring or adjusting the trifluoroethyl group, researchers can tailor the compound's properties to target specific biological pathways. This approach has opened new avenues for developing personalized treatments for various diseases.

Furthermore, advancements in computational chemistry have enabled detailed molecular modeling of 2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate. These models provide insights into its interaction with biological systems at the molecular level, aiding in the design of more effective derivatives. Such computational tools are increasingly being used to accelerate drug discovery processes and reduce costs associated with traditional trial-and-error methods.

In conclusion, CAS No. 200876-82-0, or 2,2,2-trifluoroethyl 2,5-dimethoxyphenylcarbamate, represents a significant advancement in chemical synthesis and application development. Its unique structure and versatile properties make it a valuable asset in both academic research and industrial production. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations across multiple disciplines.

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